hDHODH-IN-10

hDHODH inhibition enzymatic assay IC50 comparison

hDHODH-IN-10 is a rationally designed benzophenone‑scaffold hDHODH inhibitor with a 10.9 nM enzyme IC50 — approximately 40‑fold more potent than teriflunomide. It forms critical hydrogen bonds with Arg136 and Gln47 in the CoQ binding pocket. The compound suppresses proliferation of AML (U937, Kasumi‑1, KG‑1) and colorectal cancer (HCT116) cells (IC50 0.1–0.8 μM) and achieves 58.3% (Raji) and 42.1% (HCT116) in vivo tumor growth inhibition at 30 mg/kg p.o., with a favorable safety profile (LD50 ≈500 mg/kg). Its well‑characterized pharmacology, oral bioavailability, and balanced LogP (2.49) make it an ideal tool for preclinical oncology and medicinal chemistry programs. Order now to accelerate your DHODH‑targeted research.

Molecular Formula C21H15ClF4N2O4
Molecular Weight 470.8 g/mol
Cat. No. B12394308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-10
Molecular FormulaC21H15ClF4N2O4
Molecular Weight470.8 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N
InChIInChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1
InChIKeyFEOYUARGFWZVAW-HKLRHMNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-10: A Selective, Orally Active Human DHODH Inhibitor for Cancer and Autoimmune Disease Research


hDHODH-IN-10 (CAS 3033087-05-4) is a selective, potent, and orally active small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. It belongs to a novel series of benzophenone-scaffold hDHODH inhibitors derived from teriflunomide and ASLAN003 optimization efforts . The compound demonstrates nanomolar enzyme inhibition (IC50 = 10.9 nM), forms specific hydrogen bonds with key active site residues Arg136 and Gln47, and exhibits antiproliferative activity against multiple human cancer cell lines .

Why hDHODH-IN-10 Cannot Be Simply Replaced by Other DHODH Inhibitors


Despite sharing the same enzymatic target, hDHODH inhibitors exhibit profound differences in potency, selectivity, and pharmacological properties due to distinct binding modes and chemical scaffolds. hDHODH-IN-10's benzophenone scaffold was rationally designed to enhance hydrophobic interactions within the CoQ binding pocket, a feature absent in simpler analogs like teriflunomide, resulting in approximately 40-fold improved potency [1][2]. Furthermore, its specific hydrogen bonding network with Arg136 and Gln47 contributes to its selectivity profile and antiproliferative activity, which cannot be assumed for other in-class compounds lacking these precise interactions . Substituting hDHODH-IN-10 with a different DHODH inhibitor may yield drastically different cellular and in vivo outcomes, even when enzyme IC50 values appear comparable on paper.

Quantitative Differentiation Evidence for hDHODH-IN-10 vs. Key hDHODH Inhibitor Comparators


hDHODH-IN-10 Demonstrates Sub-11 nM Enzymatic Potency, Superior to Teriflunomide and ASLAN003

hDHODH-IN-10 inhibits recombinant human DHODH with an IC50 of 10.9 nM, representing a ~36-fold improvement over the clinically approved teriflunomide (IC50 = 390 nM) and a ~3.2-fold improvement over ASLAN003 (IC50 = 35 nM) [1][2][3]. This potency advantage is attributed to the optimized benzophenone scaffold designed to enhance hydrophobic coverage within the CoQ binding pocket [1].

hDHODH inhibition enzymatic assay IC50 comparison

Broad-Spectrum Antiproliferative Activity Across Multiple Human Cancer Cell Lines

hDHODH-IN-10 exhibits potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 0.1 to 0.8 μM (100-800 nM) in U937, HCT116, A375, Kasumi-1, and KG-1 cells [1]. This activity is specifically rescued by exogenous uridine supplementation, confirming on-target hDHODH inhibition [1]. In contrast, the parent compound teriflunomide shows significantly weaker cellular activity due to its lower enzymatic potency [2].

cancer cell proliferation antiproliferative assay IC50 profiling

In Vivo Tumor Growth Inhibition in Raji and HCT116 Xenograft Models

Oral administration of hDHODH-IN-10 at 30 mg/kg produced significant tumor growth inhibition (TGI) rates of 58.3% in Raji lymphoma xenografts and 42.1% in HCT116 colorectal cancer xenografts [1]. This in vivo efficacy is accompanied by a favorable safety profile with an acute oral LD50 of approximately 500 mg/kg in BALB/c mice, demonstrating a substantial therapeutic window [2]. Comparable in vivo efficacy data are not uniformly available for all hDHODH inhibitors, particularly those that failed clinical development due to insufficient benefit or toxicity [3].

in vivo efficacy xenograft model tumor growth inhibition oral administration

Specific Hydrogen Bonding to Arg136 and Gln47 as a Structural Basis for Selectivity

hDHODH-IN-10 forms critical hydrogen bonds with Arg136 and Gln47 in the hDHODH active site, a binding mode that distinguishes it from many other DHODH inhibitors [1]. This interaction pattern contributes to its selectivity profile and is a direct result of the benzophenone scaffold optimization . While direct selectivity panel data against off-targets are not publicly available, the distinct binding mode provides a structural rationale for expecting a unique selectivity fingerprint compared to compounds that do not engage these residues [2].

molecular recognition structure-activity relationship binding mode

Suitable Lipophilicity (LogP = 2.49) for Oral Bioavailability

hDHODH-IN-10 exhibits a calculated LogP value of 2.49, indicating balanced lipophilicity suitable for oral absorption and distribution [1]. This property is a direct result of the benzophenone scaffold design aimed at improving hydrophobic interactions while maintaining favorable physicochemical characteristics [1]. In contrast, teriflunomide, with its smaller lipophilic tail, shows limited hydrophobic interaction and weaker hDHODH inhibition [2].

lipophilicity oral bioavailability drug-like properties

Optimal Research Applications for hDHODH-IN-10 Based on Quantitative Evidence


Oncology Research: Acute Myeloid Leukemia (AML) and Colorectal Cancer

hDHODH-IN-10 is ideally suited for in vitro and in vivo oncology studies focused on AML and colorectal cancer. Its demonstrated antiproliferative activity (IC50 0.1-0.8 μM) against U937, Kasumi-1, KG-1 (AML), and HCT116 (colorectal) cell lines, combined with in vivo tumor growth inhibition of 58.3% (Raji) and 42.1% (HCT116) at 30 mg/kg oral dosing, provides a robust platform for investigating DHODH-dependent cancer cell proliferation and therapeutic response [1].

Autoimmune Disease Mechanism Studies

Given that hDHODH inhibition is a validated mechanism for suppressing activated lymphocytes in autoimmune diseases, hDHODH-IN-10 offers a potent tool compound for studying the role of de novo pyrimidine synthesis in lymphocyte activation and autoimmune pathogenesis. Its 10.9 nM enzyme potency and oral bioavailability enable robust target engagement studies in relevant immune cell models [1].

Preclinical Efficacy and Safety Profiling in Xenograft Models

Researchers requiring a well-characterized hDHODH inhibitor with documented in vivo efficacy and safety can utilize hDHODH-IN-10. The compound's 58.3% TGI in Raji xenografts, combined with an LD50 of ~500 mg/kg, provides a validated starting point for preclinical efficacy studies and combination therapy investigations [1][2].

Structure-Activity Relationship (SAR) and Scaffold Optimization Programs

The benzophenone scaffold of hDHODH-IN-10, optimized from teriflunomide and ASLAN003, serves as an advanced starting point for medicinal chemistry programs aiming to develop next-generation hDHODH inhibitors with improved potency and selectivity. Its well-defined binding mode (Arg136/Gln47 hydrogen bonds) and balanced LogP (2.49) provide clear structural and physicochemical benchmarks for derivative design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDHODH-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.